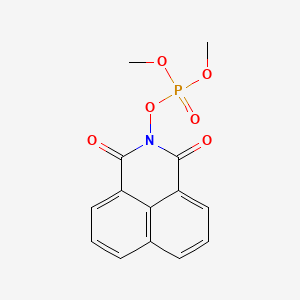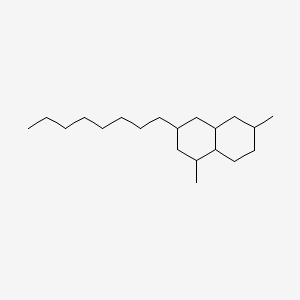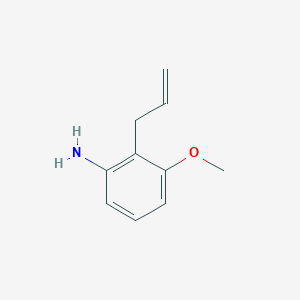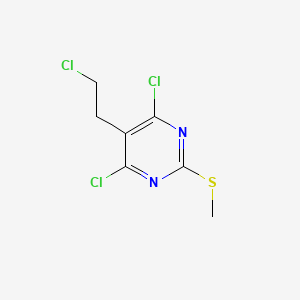
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)-: is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzene ring fused to an isoquinoline moiety, with a dione functionality and a dimethoxyphosphinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other forms such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound.
Aplicaciones Científicas De Investigación
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Material Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: Its chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- involves its interaction with specific molecular targets. For example, as an inhibitor of hepatitis C virus NS5B polymerase, the compound binds to the non-nucleoside binding site of the enzyme, preventing the replication of the viral RNA . This interaction disrupts the normal function of the enzyme, leading to the inhibition of viral replication. The molecular pathways involved in this process include the binding of the compound to the active site of the enzyme, resulting in conformational changes that inhibit its activity.
Comparación Con Compuestos Similares
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-((dimethoxyphosphinyl)oxy)- can be compared with other similar compounds, such as:
2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione: This compound has a similar isoquinoline structure but differs in the presence of a hydroxy group and a dithione functionality.
6-Nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione: This derivative features a nitro group and a phenyl substituent, which impart different chemical and biological properties.
Propiedades
Número CAS |
64050-54-0 |
|---|---|
Fórmula molecular |
C14H12NO6P |
Peso molecular |
321.22 g/mol |
Nombre IUPAC |
(1,3-dioxobenzo[de]isoquinolin-2-yl) dimethyl phosphate |
InChI |
InChI=1S/C14H12NO6P/c1-19-22(18,20-2)21-15-13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,1-2H3 |
Clave InChI |
SFWMYVAUEVMHSH-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)





![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)






![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
